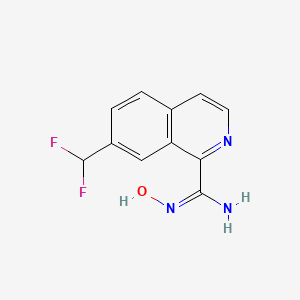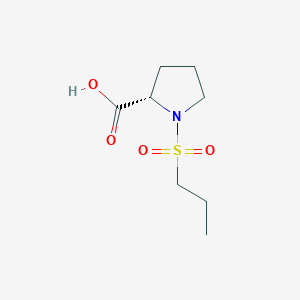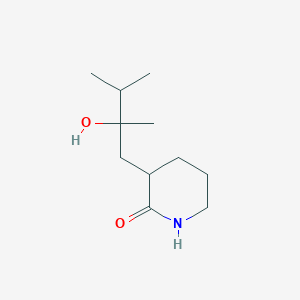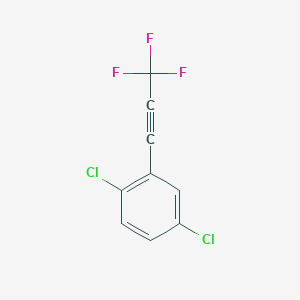
(E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group and a hydroxyisoquinoline moiety, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as difluoromethyl triflate in the presence of a suitable base . The hydroxyisoquinoline moiety can be synthesized through cyclization reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and suitable nucleophiles.
Common Reagents and Conditions
Oxidation: mCPBA, trifluoroperacetic acid.
Reduction: Hydrogenation catalysts like palladium on carbon.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
(E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the hydroxyisoquinoline moiety can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl triflate: Used in difluoromethylation reactions.
Trifluoromethylated arenes: Similar fluorinated compounds with distinct reactivity.
Uniqueness
(E)-7-(Difluoromethyl)-N’-hydroxyisoquinoline-1-carboximidamide stands out due to its unique combination of a difluoromethyl group and a hydroxyisoquinoline moiety, which confer specific chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C11H9F2N3O |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
7-(difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H9F2N3O/c12-10(13)7-2-1-6-3-4-15-9(8(6)5-7)11(14)16-17/h1-5,10,17H,(H2,14,16) |
InChI Key |
BTNKGZFUAUBKEV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)C(F)F |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=NO)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)

![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)

![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)


![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)
